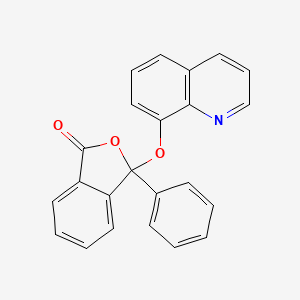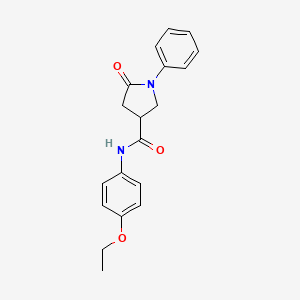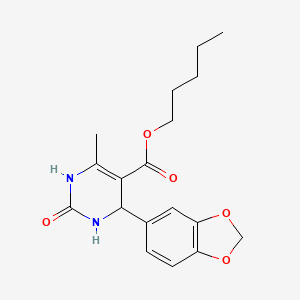![molecular formula C21H19BrN2O4 B11652469 N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E,4E)-2-{[(3-ブロモフェニル)カルボニル]アミノ}-5-フェニルペンタ-2,4-ジエノイル]アラニンは、ブロモフェニル基とペンタ-2,4-ジエノイル鎖を含む独特の構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[(2E,4E)-2-{[(3-ブロモフェニル)カルボニル]アミノ}-5-フェニルペンタ-2,4-ジエノイル]アラニンの合成は、通常、複数のステップを伴います。
ブロモフェニル中間体の形成: 最初のステップは、フェニル酢酸をブロモ化して3-ブロモフェニル酢酸を生成することです。これは、臭素と鉄(III)ブロミドなどの触媒を用いた求電子置換反応によって達成できます。
アミド化反応: ブロモフェニル酢酸は、適切なアミンと脱水条件下で反応させることにより、対応するアミドに変換されます。通常、チオニルクロリドやカルボジイミドなどの試薬が使用されます。
ペンタ-2,4-ジエノイル鎖とのカップリング: 最後のステップは、アミドとペンタ-2,4-ジエノイル鎖をカップリングすることです。この鎖は、アルドール縮合反応によって別途合成できます。このステップには通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒が必要です。
工業生産方法
この化合物の工業生産は、おそらく、実験室規模の合成方法を拡大し、より高い収率と純度を実現するために反応条件を最適化し、効率と安全性向上のため、連続フローリアクターを採用することが含まれるでしょう。
化学反応の分析
反応の種類
N-[(2E,4E)-2-{[(3-ブロモフェニル)カルボニル]アミノ}-5-フェニルペンタ-2,4-ジエノイル]アラニンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、カルボン酸やケトンを生成します。
還元: 水素ガスとパラジウム触媒を用いた還元反応は、ペンタ-2,4-ジエノイル鎖の二重結合を単結合に変換し、より飽和した化合物を生成します。
置換: ブロモフェニル基の臭素原子は、水酸化物イオンやアミンなどの他の求核剤で置換することができ、さまざまな誘導体を生成します。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: 炭素担持パラジウム(Pd/C)触媒を用いた水素ガス。
置換: エタノールや水などの極性溶媒中での水酸化ナトリウムまたは第一級アミン。
主要な生成物
酸化: カルボン酸、ケトン。
還元: 飽和誘導体。
置換: ヒドロキシル化またはアミノ化誘導体。
科学研究への応用
N-[(2E,4E)-2-{[(3-ブロモフェニル)カルボニル]アミノ}-5-フェニルペンタ-2,4-ジエノイル]アラニンは、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: タンパク質リガンド相互作用を研究するための生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療特性について探求されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
N-[(2E,4E)-2-{[(3-ブロモフェニル)カルボニル]アミノ}-5-フェニルペンタ-2,4-ジエノイル]アラニンが効果を発揮するメカニズムには、特定の分子標的との相互作用が関与しています。たとえば、生物学的システムでは、酵素や受容体に結合して、その活性を変化させ、細胞増殖の阻害や炎症反応の調節などの下流効果につながります。正確な経路と標的は、特定の用途と状況によって異なる可能性があります。
類似化合物との比較
類似化合物
- N-[(2E,4E)-2-{[(4-クロロフェニル)カルボニル]アミノ}-5-フェニルペンタ-2,4-ジエノイル]アラニン
- N-[(2E,4E)-2-{[(3-メチルフェニル)カルボニル]アミノ}-5-フェニルペンタ-2,4-ジエノイル]アラニン
独自性
N-[(2E,4E)-2-{[(3-ブロモフェニル)カルボニル]アミノ}-5-フェニルペンタ-2,4-ジエノイル]アラニンは、臭素原子の存在により、反応性と生物学的標的との相互作用に大きな影響を与えるため、ユニークです。この臭素原子は、ハロゲン結合に関与することができ、これは、特定の分子標的に対する化合物の結合親和性と特異性を高める可能性のある非共有結合相互作用の一種です。
特性
分子式 |
C21H19BrN2O4 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC名 |
2-[[(2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H19BrN2O4/c1-14(21(27)28)23-20(26)18(12-5-9-15-7-3-2-4-8-15)24-19(25)16-10-6-11-17(22)13-16/h2-14H,1H3,(H,23,26)(H,24,25)(H,27,28)/b9-5+,18-12+ |
InChIキー |
DCONTFWMLQGMQY-ASQNEQQHSA-N |
異性体SMILES |
CC(C(=O)O)NC(=O)/C(=C\C=C\C1=CC=CC=C1)/NC(=O)C2=CC(=CC=C2)Br |
正規SMILES |
CC(C(=O)O)NC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)


![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

